molecular formula C27H29NO4 B1461939 (S)-Fmoc-1-adamantyl-glycine CAS No. 1221793-29-8

(S)-Fmoc-1-adamantyl-glycine

Cat. No.: B1461939
CAS No.: 1221793-29-8
M. Wt: 431.5 g/mol
InChI Key: YKDNBNMLFPFDRJ-FUVUBJJASA-N
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Description

(S)-Fmoc-1-adamantyl-glycine is a derivative of glycine, an amino acid, where the hydrogen atom of the amino group is replaced by a 9-fluorenylmethoxycarbonyl (Fmoc) protecting group and the hydrogen atom of the carboxyl group is replaced by an adamantyl group. This compound is often used in peptide synthesis due to its stability and ease of removal of the Fmoc group under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-Fmoc-1-adamantyl-glycine typically involves the following steps:

    Fmoc Protection: The amino group of glycine is protected using 9-fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Adamantylation: The carboxyl group of the Fmoc-protected glycine is then reacted with adamantyl bromide in the presence of a base like potassium carbonate to introduce the adamantyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of glycine are reacted with 9-fluorenylmethoxycarbonyl chloride and adamantyl bromide under controlled conditions.

    Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

(S)-Fmoc-1-adamantyl-glycine undergoes several types of chemical reactions:

    Deprotection: The Fmoc group can be removed using a base such as piperidine, yielding the free amino group.

    Coupling Reactions: The free amino group can participate in peptide coupling reactions with other amino acids or peptides.

    Substitution Reactions: The adamantyl group can undergo substitution reactions under specific conditions.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.

    Coupling: Reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) are used for peptide coupling reactions.

    Substitution: Various nucleophiles can be used for substitution reactions on the adamantyl group.

Major Products

    Deprotection: Free amino group-containing derivatives.

    Coupling: Peptides or peptide derivatives.

    Substitution: Substituted adamantyl derivatives.

Scientific Research Applications

(S)-Fmoc-1-adamantyl-glycine has several applications in scientific research:

    Peptide Synthesis: It is widely used in the synthesis of peptides due to its stability and ease of deprotection.

    Drug Development: The compound is used in the development of peptide-based drugs.

    Bioconjugation: It is used in bioconjugation techniques to attach peptides to various biomolecules.

    Material Science: The compound is used in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-Fmoc-1-adamantyl-glycine primarily involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during synthesis, preventing unwanted reactions. The adamantyl group provides steric hindrance, enhancing the stability of the compound. Upon deprotection, the free amino group can participate in various biochemical reactions, contributing to the formation of peptides and proteins.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Glycine: Lacks the adamantyl group, making it less sterically hindered.

    Fmoc-1-adamantyl-alanine: Similar structure but with an alanine backbone instead of glycine.

    Fmoc-1-adamantyl-valine: Contains a valine backbone, providing different steric and electronic properties.

Uniqueness

(S)-Fmoc-1-adamantyl-glycine is unique due to the presence of both the Fmoc protecting group and the adamantyl group. This combination provides enhanced stability and specific steric properties, making it particularly useful in peptide synthesis and other applications where stability and controlled reactivity are essential.

Properties

IUPAC Name

(2S)-2-(1-adamantyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H29NO4/c29-25(30)24(27-12-16-9-17(13-27)11-18(10-16)14-27)28-26(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-8,16-18,23-24H,9-15H2,(H,28,31)(H,29,30)/t16?,17?,18?,24-,27?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKDNBNMLFPFDRJ-FUVUBJJASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C2CC3CC1CC(C2)(C3)[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H29NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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